Cas no 1805004-86-7 (4-Cyano-5-(difluoromethyl)-2,3-dihydroxypyridine)

4-Cyano-5-(difluoromethyl)-2,3-dihydroxypyridine 化学的及び物理的性質
名前と識別子
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- 4-Cyano-5-(difluoromethyl)-2,3-dihydroxypyridine
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- インチ: 1S/C7H4F2N2O2/c8-6(9)4-2-11-7(13)5(12)3(4)1-10/h2,6,12H,(H,11,13)
- InChIKey: XAKKYXMSGVTBSO-UHFFFAOYSA-N
- SMILES: FC(C1=CNC(C(=C1C#N)O)=O)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 362
- XLogP3: 0.2
- トポロジー分子極性表面積: 73.1
4-Cyano-5-(difluoromethyl)-2,3-dihydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024004296-1g |
4-Cyano-5-(difluoromethyl)-2,3-dihydroxypyridine |
1805004-86-7 | 97% | 1g |
$1,797.60 | 2022-04-01 | |
Alichem | A024004296-500mg |
4-Cyano-5-(difluoromethyl)-2,3-dihydroxypyridine |
1805004-86-7 | 97% | 500mg |
$1,048.60 | 2022-04-01 | |
Alichem | A024004296-250mg |
4-Cyano-5-(difluoromethyl)-2,3-dihydroxypyridine |
1805004-86-7 | 97% | 250mg |
$652.80 | 2022-04-01 |
4-Cyano-5-(difluoromethyl)-2,3-dihydroxypyridine 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
4-Cyano-5-(difluoromethyl)-2,3-dihydroxypyridineに関する追加情報
4-Cyano-5-(difluoromethyl)-2,3-dihydroxypyridine: A Comprehensive Overview
The compound with CAS No. 1805004-86-7, commonly referred to as 4-Cyano-5-(difluoromethyl)-2,3-dihydroxypyridine, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their roles in various biological and chemical processes. The 4-cyano and 5-(difluoromethyl) substituents on the pyridine ring contribute to its distinct reactivity and selectivity, making it a valuable molecule in both academic research and industrial applications.
Recent studies have highlighted the importance of 4-cyano-5-(difluoromethyl)-2,3-dihydroxypyridine in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The 2,3-dihydroxy group on the pyridine ring plays a crucial role in its ability to interact with specific biological targets, such as enzymes involved in oxidative stress pathways. These findings underscore the compound's potential as a therapeutic agent with antioxidant properties.
In addition to its medicinal applications, 4-cyano-5-(difluoromethyl)-2,3-dihydroxypyridine has also been investigated for its role in organic synthesis. Its unique structure allows for versatile reactivity, making it a valuable building block in the construction of complex molecules. For instance, the cyano group can participate in nucleophilic substitutions, while the difluoromethyl group introduces fluorine atoms into the molecule—a feature that is highly desirable in drug design due to fluorine's ability to enhance pharmacokinetic properties.
The synthesis of 4-cyano-5-(difluoromethyl)-2,3-dihydroxypyridine involves a multi-step process that combines principles from both organic and fluorine chemistry. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, researchers have employed transition metal catalysts to facilitate key transformations, such as the introduction of the difluoromethyl group via electrophilic fluorination.
From a structural perspective, 4-cyano-5-(difluoromethyl)-2,3-dihydroxypyridine exhibits a high degree of symmetry and conjugation within its molecular framework. This contributes to its stability and reactivity under various reaction conditions. Computational studies have revealed that the molecule's electronic properties are significantly influenced by the electron-withdrawing effects of the cyano group and the electron-donating effects of the hydroxyl groups. These insights have been instrumental in guiding further experimental work on its reactivity and selectivity.
Looking ahead, the continued exploration of 4-cyano-5-(difluoromethyl)-2,3-dihydroxypyridine is expected to yield new insights into its potential applications across diverse fields. Its role as a versatile building block in organic synthesis positions it as a valuable tool for chemists seeking to construct complex molecular architectures. Furthermore, ongoing research into its biological activity may pave the way for novel therapeutic strategies targeting a wide range of diseases.
In summary, 4-cyano-5-(difluoromethyl)-2,3-dihydroxypyridine (CAS No. 1805004-86-7) is a fascinating compound with a wealth of potential applications. Its unique structure and reactivity make it a valuable subject for both fundamental research and practical applications in medicine and industry. As our understanding of this compound continues to grow, so too will its impact on scientific progress.
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